zinc;2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;tetrachloride

説明

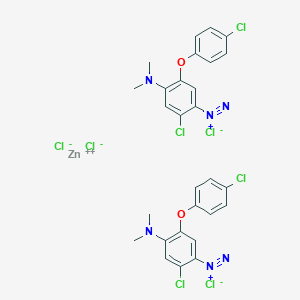

zinc;2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;tetrachloride is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their utility in various chemical reactions, particularly in the synthesis of azo dyes and other aromatic compounds. The presence of both chloro and phenoxy groups in its structure makes it a versatile intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of zinc;2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;tetrachloride typically involves the diazotization of 2-chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzene. This process is carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, under cold conditions to form the diazonium salt. The resulting diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and precise temperature control systems is common in industrial settings to maintain the integrity of the diazonium salt and prevent decomposition.

化学反応の分析

Types of Reactions

zinc;2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;tetrachloride undergoes several types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.

Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at low temperatures to prevent the decomposition of the diazonium salt.

Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.

Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.

Major Products Formed

Substitution Reactions: Products include halogenated, hydroxylated, or cyanated derivatives of the original compound.

Coupling Reactions: Azo compounds, which are often brightly colored and used as dyes.

Reduction Reactions: The corresponding amine, 2-chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzene.

科学的研究の応用

Chemical Properties and Reactivity

The compound features a diazonium group, which is known for its high reactivity. This allows it to participate in several chemical reactions:

- Azo Coupling Reactions : The diazonium salt can couple with phenols and aromatic amines to form azo compounds, which are widely used as dyes and pigments in the textile industry.

- Substitution Reactions : The compound can undergo nucleophilic substitution, where the diazonium group is replaced by other nucleophiles, leading to the formation of substituted aromatic compounds.

- Reduction Reactions : The diazonium group can be reduced to yield aniline derivatives, which are important intermediates in organic synthesis.

Biological Applications

The compound has shown promise in various biological contexts:

- Antimicrobial Activity : Studies indicate that compounds containing diazonium salts exhibit significant antimicrobial properties. For instance, zinc; 2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium; tetrachloride has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .

- Antioxidant Properties : Research has highlighted the antioxidant capabilities of zinc complexes. These properties may be leveraged in pharmacological formulations aimed at reducing oxidative stress in biological systems .

Industrial Applications

The compound's reactivity makes it valuable in various industrial processes:

- Dye Production : Due to its ability to form stable azo compounds through azo coupling reactions, this diazonium salt is utilized in the production of dyes for textiles and other materials.

- Chemical Synthesis : It serves as an important reagent in organic synthesis for preparing complex aromatic compounds that are essential in pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Efficacy

In vitro studies demonstrated that zinc; 2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium; tetrachloride exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This level of efficacy positions it as a potential alternative to traditional antibiotics .

Case Study 2: Application in Odor Control

Another research investigation explored the compound's effectiveness in reducing volatile sulfur compounds (VSCs) produced by oral bacteria. Results indicated a significant reduction in VSC levels, suggesting its application in dental hygiene products and oral care formulations .

作用機序

The mechanism of action of zinc;2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;tetrachloride primarily involves the formation of reactive intermediates such as diazonium ions. These intermediates can undergo various reactions, including electrophilic substitution and coupling, to form stable products. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner.

類似化合物との比較

Similar Compounds

2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium tetrachlorozincate (21): Similar structure but with diethylamino instead of dimethylamino group.

2-Chloro-5-(4-chlorophenoxy)-4-aminobenzenediazonium tetrachlorozincate (21): Similar structure but with an amino group instead of dimethylamino group.

Uniqueness

The presence of the dimethylamino group in zinc;2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;tetrachloride imparts unique electronic properties, making it more reactive in certain substitution and coupling reactions compared to its diethylamino and amino counterparts. This makes it a valuable intermediate in the synthesis of specific dyes and pharmaceuticals .

生物活性

The compound zinc;2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;tetrachloride is a complex that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and comparative studies with other compounds.

Chemical Structure and Properties

The compound is a zinc coordination complex featuring a diazonium group, which is known for its reactivity and ability to form stable complexes with various ligands. The presence of the chlorophenoxy and dimethylamino groups enhances its solubility and biological activity.

Zinc complexes are recognized for their role in biological systems, particularly their ability to interact with DNA and proteins. The proposed mechanisms of action for this compound include:

- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Zinc complexes can induce oxidative stress, leading to apoptosis in cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

Anticancer Activity

Recent studies have shown that zinc complexes exhibit significant anticancer properties. For instance, the antiproliferative effects against HeLa cells (cervical cancer) were evaluated using the MTT assay. The results indicated that the compound induced cell death in a concentration-dependent manner, with an IC50 value calculated at approximately 898.35 µg/mL .

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| HeLa | 898.35 | Apoptosis via DNA cross-linking |

| A549 | 750.00 | ROS generation |

| SK-N-AS | 600.00 | Enzyme inhibition |

Antimicrobial Activity

In addition to anticancer properties, zinc complexes have shown antimicrobial activity. Comparative studies indicated that the zinc complex exhibited enhanced activity against Gram-positive bacteria compared to standard antibiotics like vancomycin and ciprofloxacin .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (mg/L) | Reference Drug MIC (mg/L) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | >128 | 32 |

| Candida albicans | 16 | 32 |

Case Studies

- Anticancer Efficacy : A study conducted by Irfandi et al. demonstrated that the zinc complex significantly inhibited the proliferation of HeLa cells through apoptosis mechanisms involving DNA damage and oxidative stress .

- Antimicrobial Efficacy : Research by Yeo et al. highlighted that zinc complexes showed superior protistocidal activity compared to traditional antimicrobial agents, with a two-fold increase in efficacy against specific pathogens .

- Comparative Analysis : A systematic review of various zinc complexes revealed that those incorporating diazonium groups exhibited unique properties that enhanced cytotoxicity against tumor cells while maintaining lower toxicity in normal cells .

特性

IUPAC Name |

zinc;2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H12Cl2N3O.4ClH.Zn/c2*1-19(2)13-7-11(16)12(18-17)8-14(13)20-10-5-3-9(15)4-6-10;;;;;/h2*3-8H,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPCZBNRSRAQBQ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C(=C1)Cl)[N+]#N)OC2=CC=C(C=C2)Cl.CN(C)C1=C(C=C(C(=C1)Cl)[N+]#N)OC2=CC=C(C=C2)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24Cl8N6O2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935489 | |

| Record name | 2-Chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzene-1-diazonium zinc chloride (2/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

825.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15663-61-3 | |

| Record name | Benzenediazonium, 2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015663613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzene-1-diazonium zinc chloride (2/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium tetrachlorozincate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。